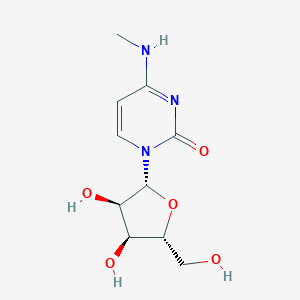

N4-Methylcytidine

概要

説明

N4-メチルシチジン: は、RNAに見られる修飾ヌクレオシドです。これは、シチジン塩基の窒素-4位におけるメチル化によって特徴付けられます。 この修飾は、遺伝子調節やRNA構造の安定性など、さまざまな生物学的プロセスにおいて重要な役割を果たしています .

準備方法

合成経路と反応条件: N4-メチルシチジンの合成は、通常、シチジンのメチル化を伴います。一般的な方法の1つは、塩基性条件下で、ヨウ化メチルまたは硫酸ジメチルなどのメチル化剤を使用することです。 反応は水性または有機溶媒中で行われ、生成物はクロマトグラフィー技術を使用して精製されます .

工業的製造方法: N4-メチルシチジンの工業的製造は、同様の合成経路に従いますが、より大規模です。 このプロセスには、自動合成装置と厳格な品質管理対策を使用して、製品の純度と一貫性を確保することが含まれます .

化学反応の分析

Structural Impact of m4C in RNA Duplexes

X-ray crystallography and molecular dynamics simulations reveal:

Enzymatic Recognition and Functional Consequences

m4C impacts reverse transcription (RT) fidelity and enzyme binding:

-

HIV-1 RT : Incorporates thymine opposite m4C, inducing G→T mutations due to methyl steric effects .

-

High-fidelity RTs (e.g., AMV-RT) : Retain C:T discrimination but exhibit reduced elongation efficiency (30–50% inhibition) .

| Enzyme | Mismatch Frequency (m4C vs. C) | Elongation Efficiency (%) | Reference |

|---|---|---|---|

| HIV-1 RT | 4.8× higher (C→T) | 65 | |

| AMV-RT | No significant change | 50 |

Methylation-Dependent RNA-Protein Interactions

-

Ribosomal RNA (rRNA) : m4C in human mitochondrial 12S rRNA (position m.839) is critical for mitoribosome biogenesis. METTL15 catalyzes this modification, and its loss reduces mitochondrial translation efficiency by 60% .

-

Bacterial systems : N4-methylation in E. coli rRNA by RsmH methyltransferase enhances ribosome assembly under stress .

Comparative Analysis of m4C vs. m4²C Modifications

Dimethylation at N4 (m4²C) further destabilizes RNA duplexes:

| Parameter | m4C | m4²C | Reference |

|---|---|---|---|

| Reduction | 2.5–4.0°C | 8–12°C | |

| Predominant Pairing | C:G (Watson-Crick) | C:A (wobble) |

Analytical Characterization Techniques

-

Mass spectrometry (LC-MS/MS) : Quantifies m4C in mitochondrial RNA with 0.1 pmol sensitivity .

-

X-ray crystallography : Resolves methyl-induced helical distortions at 1.8 Å resolution .

Biological Implications of m4C Methylation

-

Mitochondrial function : METTL15-mediated m4C in 12S rRNA is essential for oxidative phosphorylation (40% ATP reduction in knockout cells) .

-

Viral evolution : m4C in viral RNA increases mutation rates during replication, facilitating immune evasion .

This synthesis of chemical and functional data underscores m4C’s dual role as a structural modulator and epigenetic regulator across biological systems. Its context-dependent effects on RNA stability and protein interactions highlight the need for precise chemical mapping in therapeutic and synthetic biology applications.

科学的研究の応用

Role in RNA Modifications

N4-methylcytidine is primarily recognized for its role in the modification of RNA molecules. Research has shown that m^4C affects the stability and function of RNA, influencing processes such as:

- Base Pairing and Stability : Studies indicate that m^4C retains regular base pairing with guanine (G) in RNA duplexes, contributing to the stability of RNA structures. However, when methylated at both N4 and N2 positions (m^4^2C), it disrupts traditional C:G pairing, leading to decreased duplex stability and altered base pairing specificity .

- Mitochondrial Function : The enzyme METTL15 has been identified as crucial for introducing m^4C into mitochondrial rRNA, which is essential for mitochondrial protein synthesis and ribosome biogenesis. Defects in this modification can lead to mitochondrial disorders, highlighting the potential for targeting METTL15 in therapeutic interventions for such diseases .

Epigenetic Regulation in DNA

In DNA, N4-methylcytosine (4mC) serves as an epigenetic mark that significantly influences gene expression and genome stability. Its applications include:

- Gene Regulation : 4mC modifications are involved in regulating gene expression patterns during development and cellular differentiation. The presence of 4mC can affect transcriptional activity by altering chromatin structure or recruiting specific binding proteins .

- Disease Mechanisms : The identification and analysis of 4mC sites are critical for understanding various diseases, including cancer. Abnormal patterns of DNA methylation can lead to dysregulation of gene expression associated with tumorigenesis .

Detection and Analysis Techniques

The study of m^4C and 4mC has been facilitated by advanced detection methods:

- Deep Learning Approaches : Recent advancements in deep learning have enabled more accurate predictions of methylation sites across genomes. For instance, models like DeepDNA4mC utilize hybrid architectures to enhance the identification of 4mC sites, demonstrating improved performance over traditional methods .

- Experimental Techniques : Various experimental methodologies have been employed to detect 4mC modifications, including methylation-specific PCR, mass spectrometry, and single-molecule real-time sequencing (SMRT). These techniques allow researchers to analyze methylation patterns across different species efficiently .

Case Study 1: METTL15 and Mitochondrial Disorders

Research has shown that mutations affecting METTL15 can disrupt m^4C modification in mitochondrial rRNA, leading to impaired mitochondrial function and associated diseases. This case underscores the potential for developing targeted therapies aimed at correcting these modifications to restore normal mitochondrial function .

Case Study 2: Epigenetic Landscape in Cancer

A study investigating the role of 4mC in cancer revealed that specific patterns of DNA methylation could serve as biomarkers for early detection and prognosis. By employing advanced sequencing techniques alongside machine learning models, researchers were able to identify critical regulatory elements affected by aberrant 4mC modifications .

作用機序

N4-メチルシチジンの作用機序は、RNAへの組み込みを含み、そこでRNA分子の塩基対形成と安定性に影響を与えます。窒素-4位におけるメチル化は、RNAの折り畳みと機能に影響を与え、それによって遺伝子発現やその他の細胞プロセスを調節することができます。 分子標的は、さまざまなRNA分子とRNAプロセシングに関与する酵素を含みます .

類似化合物との比較

類似化合物:

5-メチルシチジン: 炭素-5位にメチル基を持つ別のメチル化ヌクレオシド。

N1-メチルグアニジン: メチル化されたグアニンヌクレオシド。

N1-メチルアデノシン: メチル化されたアデニンヌクレオシド。

N3-メチルシチジン: 窒素-3位にメチル基を持つメチル化シチジン.

ユニークさ: N4-メチルシチジンは、窒素-4位における特定のメチル化によりユニークであり、他のメチル化ヌクレオシドと比較して、RNA構造と機能に異なる影響を与えます。 このユニークな修飾により、遺伝子発現とRNA安定性における特定の調節役割が可能になります .

生物活性

N4-Methylcytidine (m4C) is a significant RNA modification that plays crucial roles in various biological processes, including gene expression regulation, RNA stability, and the fidelity of reverse transcription. This article explores the biological activity of m4C, focusing on its mechanisms, effects on nucleic acid interactions, and implications in cellular functions.

Overview of this compound

This compound is a methylated form of cytidine where a methyl group is added to the nitrogen atom at the fourth position of the cytosine base. This modification is found in both RNA and DNA, predominantly in prokaryotes but also in eukaryotic systems. The presence of m4C has been linked to various biological functions, including epigenetic regulation and modulation of RNA structure and function.

Base Pairing and Structural Stability

Research has demonstrated that m4C retains a regular base pairing pattern with guanine (G) in RNA duplexes. However, its presence can subtly influence base pairing stability and specificity. For instance, studies using X-ray crystallography and molecular dynamics simulations showed that while m4C maintains the C:G pairing, it can also disrupt hydrogen bonding under certain conformations, particularly when dimethylated to form m42C .

The following table summarizes the effects of m4C on base pairing:

| Modification | Base Pairing Stability | Specificity Impact | Enzyme Recognition |

|---|---|---|---|

| m4C | Minimal disruption | Variable | Retained |

| m42C | Disrupts C:G pairing | Reduced fidelity | Altered |

Role in Gene Expression

This compound is implicated in fine-tuning gene expression. Its incorporation into RNA can affect the efficiency and fidelity of transcription and reverse transcription processes. For example, reverse transcriptases with higher fidelity may either incorporate m4C normally or completely inhibit DNA synthesis depending on the enzyme used . This suggests that m4C acts as a molecular mechanism to modulate genetic information transfer.

Epigenetic Regulation

In addition to its role in RNA metabolism, m4C serves as an epigenetic mark that can influence gene expression patterns. It is involved in cellular processes such as DNA replication fidelity and repair mechanisms. The identification of N4-methylcytosine sites across genomes has been enhanced by machine learning tools, which have improved our understanding of its distribution and functional significance .

Case Studies

- Mitochondrial Function : A study identified METTL15 as the primary enzyme responsible for introducing m4C into mitochondrial rRNA. This modification is critical for mitochondrial protein synthesis and ribosome biogenesis. Deficiencies in m4C modification were linked to disorders of mitochondrial respiration, highlighting its importance in cellular energy metabolism .

- Bacterial Systems : Research has shown that bacterial N4-methylcytosine marks can be transferred to eukaryotic DNA through horizontally transferred methyltransferases. This indicates a potential evolutionary mechanism whereby prokaryotic modifications influence eukaryotic gene regulation .

Research Findings

Recent studies have focused on developing computational tools for genome-wide identification of 4mC sites, revealing its significant role in maintaining genome stability and regulating gene expression . The findings emphasize the necessity for accurate prediction methods to elucidate the biological functions associated with 4mC.

特性

IUPAC Name |

1-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-(methylamino)pyrimidin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N3O5/c1-11-6-2-3-13(10(17)12-6)9-8(16)7(15)5(4-14)18-9/h2-3,5,7-9,14-16H,4H2,1H3,(H,11,12,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZCNWAXLJWBRJE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=NC(=O)N(C=C1)C2C(C(C(O2)CO)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N3O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80319304 | |

| Record name | N4-Methylcytidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80319304 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10578-79-7, 13491-42-4 | |

| Record name | NSC518744 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=518744 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC343653 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=343653 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N4-Methylcytidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80319304 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。